N-(5-butyl-1H-pyrazol-3-yl)-5-propan-2-yloxypyridine-3-carboxamide
Description
N-(5-butyl-1H-pyrazol-3-yl)-5-propan-2-yloxypyridine-3-carboxamide is a heterocyclic compound that features a pyrazole ring and a pyridine ring. Compounds containing pyrazole and pyridine rings are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemical industries .
Properties
IUPAC Name |
N-(5-butyl-1H-pyrazol-3-yl)-5-propan-2-yloxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-4-5-6-13-8-15(20-19-13)18-16(21)12-7-14(10-17-9-12)22-11(2)3/h7-11H,4-6H2,1-3H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTDVGQJQKGCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NN1)NC(=O)C2=CC(=CN=C2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-butyl-1H-pyrazol-3-yl)-5-propan-2-yloxypyridine-3-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and high efficiency. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
N-(5-butyl-1H-pyrazol-3-yl)-5-propan-2-yloxypyridine-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(5-butyl-1H-pyrazol-3-yl)-5-propan-2-yloxypyridine-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-butyl-1H-pyrazol-3-yl)-5-propan-2-yloxypyridine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine: Another pyrazole-containing compound with different biological activities.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Uniqueness
N-(5-butyl-1H-pyrazol-3-yl)-5-propan-2-yloxypyridine-3-carboxamide is unique due to its specific combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
